1: Atkinson JM, Pullen N, Da Silva-Lodge M, Williams L, Johnson TS. Inhibition of Thrombin-Activated Fibrinolysis Inhibitor Increases Survival in Experimental Kidney Fibrosis. J Am Soc Nephrol. 2015 Aug;26(8):1925-37. doi: 10.1681/ASN.2014030303. Epub 2014 Nov 19. PubMed PMID: 25411467; PubMed Central PMCID: PMC4520161.
2: Atkinson JM, Pullen N, Johnson TS. An inhibitor of thrombin activated fibrinolysis inhibitor (TAFI) can reduce extracellular matrix accumulation in an in vitro model of glucose induced ECM expansion. Matrix Biol. 2013 Jun 24;32(5):277-87. doi: 10.1016/j.matbio.2013.01.006. Epub 2013 Jan 29. PubMed PMID: 23369837.
3: Owen DR, Bull DJ, Bunnage ME, Glossop MS, Maguire RJ, Strang RS. Oxygenated analogues of UK-396082 as inhibitors of activated thrombin activatable fibrinolysis inhibitor. Bioorg Med Chem Lett. 2010 Jan 1;20(1):92-6. doi:10.1016/j.bmcl.2009.11.029. Epub 2009 Nov 13. PubMed PMID: 19954973.
4: Bunnage ME, Blagg J, Steele J, Owen DR, Allerton C, McElroy AB, Miller D, Ringer T, Butcher K, Beaumont K, Evans K, Gray AJ, Holland SJ, Feeder N, Moore RS, Brown DG. Discovery of potent & selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor for the treatment of thrombosis. J Med Chem. 2007 Nov 29;50(24):6095-103. Epub 2007 Nov 9. PubMed PMID: 17990866.